DPPC consists of a glycerol backbone linked to two fatty acid chains, one myristoyl (14 carbons) and the other stearoyl (18 carbons), and a phosphate group linked to a choline molecule. This structure allows DPPC to form bilayer membranes, which are essential for maintaining cell structure and function . These bilayers act as a barrier, controlling the movement of molecules in and out of the cell.
DPPC's ability to form stable bilayer membranes makes it a valuable tool for studying various aspects of cell membranes.
Beyond membrane research, DPPC has been explored for other potential applications:
1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine is a specific type of phosphatidylcholine characterized by the presence of myristoyl and stearoyl acyl groups at the first and second positions of the glycerol backbone, respectively. The compound has the molecular formula C22H46NO7P and a molecular weight of 467.58 g/mol . As a lysophospholipid, it plays a significant role in cellular membrane dynamics and signaling processes.
The chemical reactivity of 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine primarily involves hydrolysis and transesterification reactions. In aqueous environments, it can undergo hydrolysis to yield free fatty acids and glycerophosphocholine. This reaction is catalyzed by phospholipases, which are enzymes that facilitate the breakdown of phospholipids . Additionally, it can participate in transesterification reactions with alcohols or other nucleophiles, leading to the formation of various derivatives.
1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine exhibits several biological activities. It has been noted for its potential antispasmodic effects, which may have implications in treating gastrointestinal disorders . Furthermore, this compound can act as a signaling molecule in various cellular processes, influencing cell proliferation and apoptosis. Its unique structure allows it to interact with membrane proteins, thereby affecting cellular signaling pathways.
The synthesis of 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine can be achieved through several methods:
1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine has several applications across various fields:
Research into the interaction of 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine with biological membranes has revealed its capacity to modulate membrane fluidity and permeability. Studies indicate that it can influence the activity of membrane proteins, including receptors and transporters, thereby impacting various physiological functions. Additionally, it has been shown to interact with lipid rafts, which are microdomains within membranes that play critical roles in signaling and trafficking .
Several compounds share structural similarities with 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine. Here are some notable examples:
Compound Name | Acyl Groups | Unique Features |
---|---|---|
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine | Stearoyl and Myristoyl | Reverse acyl position compared to target |
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine | Palmitoyl and Stearoyl | Contains palmitic acid instead of myristic |
1-Arachidoyl-2-myristoyl-sn-glycero-3-phosphocholine | Arachidoyl and Myristoyl | Longer acyl chain influences properties |
The uniqueness of 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine lies in its specific combination of myristic and stearic acids, which influences its biological activity and applications compared to other similar compounds.
The synthesis of 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine represents a significant challenge in phospholipid chemistry due to its asymmetric fatty acid composition, combining a fourteen-carbon myristoyl chain at the sn-1 position with an eighteen-carbon stearoyl chain at the sn-2 position [1]. This asymmetric phosphatidylcholine, with molecular formula C40H80NO8P and molecular weight of 734.0 g/mol, requires specialized synthetic approaches to achieve regioselective acylation while maintaining stereochemical integrity [1] [5].
The CDP-choline pathway serves as the primary biological route for phosphatidylcholine synthesis, proceeding through a three-step enzymatic sequence [6]. This pathway begins with the phosphorylation of choline by choline kinase to form phosphocholine, followed by the conversion of phosphocholine to CDP-choline via CTP:phosphocholine cytidylyltransferase [6]. The final step involves the transfer of phosphocholine from CDP-choline to diacylglycerol by cholinephosphotransferase to yield the target phosphatidylcholine [6]. Research demonstrates that this pathway operates with yields ranging from 85-95% under optimal conditions of 30-37°C over 2-8 hours [6].
The fatty acid anhydride method represents a highly efficient approach for synthesizing asymmetric phosphatidylcholines with minimal acyl migration [21]. This method employs lysophosphatidylcholine as the starting material, which undergoes selective acylation at the sn-2 position using a ten-fold molar excess of fatty acid anhydride in the presence of 4-pyrrolidinopyridine as catalyst [21]. The reaction proceeds at room temperature within six hours, achieving yields exceeding 90% with less than 1% acyl migration [21]. The stereoselective nature of this approach makes it particularly suitable for preparing 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine with high regioselectivity [21].
The dicyclohexylcarbodiimide and 4-dimethylaminopyridine coupling method provides quantitative conversion of lysophosphatidylcholine to the desired asymmetric phosphatidylcholine [24]. This approach utilizes the coupling reagents dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane to facilitate esterification between lysophosphatidylcholine and the target fatty acid [24]. The reaction typically requires sixteen hours at room temperature, yielding essentially complete conversion with minimal side product formation [24]. Research indicates that this method achieves nearly 100% conversion efficiency, making it particularly valuable for laboratory-scale synthesis [24].
Advanced synthetic strategies employ protected glycerol derivatives to construct asymmetric phosphatidylcholines with precise regiocontrol [20]. These methods utilize 2,3-O-isopropylidene-sn-glycerol as the chiral three-carbon skeleton, followed by sequential introduction of different acyl chains [20]. The synthetic sequence involves acid-catalyzed hydrolysis of the acetonide protecting group, orthogonal protection using phenoxyacetyl and tetrahydropyranyl groups, and final elaboration of the phosphocholine headgroup using 2-chloro-2-oxo-1,3,2-dioxaphospholane [20]. This approach achieves overall yields of approximately 50% while maintaining complete stereochemical control [20].
Synthesis Method | Starting Materials | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages |
---|---|---|---|---|---|
CDP-Choline Pathway | Choline, CTP, Diacylglycerol | 85-95 | 2-8 hours | 30-37 | Biological pathway, high specificity |
Fatty Acid Anhydride Method | Lysophosphatidylcholine, Fatty Acid Anhydride | >90 | 6 hours | Room temperature | High yield, minimal acyl migration |
DCC/DMAP Coupling | Lysophosphatidylcholine, Fatty Acid, DCC, DMAP | ~100 | 16 hours | Room temperature | Quantitative conversion |
Phospholipase D Transphosphatidylation | Phosphatidylcholine, Acceptor Alcohol | 60-70 | 10 hours | 30-40 | Stereoselective, mild conditions |
Enzymatic Acylation with Lipases | Phosphatidylcholine, Fatty Acid/Ester | 80-95 | 30 min - 16 hours | 30-60 | Regioselective, environmentally friendly |
Acetonitrile Extraction Method | Crude Phospholipid Mixture | 95-98 | 10-20 extractions | Room temperature | Industrial scale, high purity |
Phospholipase D represents a versatile biocatalyst for asymmetric phosphatidylcholine synthesis through its unique transphosphatidylation activity [11] [15]. This enzyme, particularly from Streptomyces species, catalyzes the transfer of phosphatidyl groups from donor phospholipids to acceptor alcohols, enabling the construction of novel phospholipid structures [15]. Research demonstrates that bacterial phospholipase D exhibits considerable stereoselectivity, producing diastereomixtures containing 30-40% of the R,S configuration and 60-70% of the R,R configuration [7]. The enzyme operates optimally at pH 7.5 and temperatures between 40-60°C, requiring calcium ions at concentrations of 5-15 millimolar for maximum activity [15].
Investigations into phospholipase D from various bacterial sources reveal significant differences in transphosphatidylation efficiency [7]. Streptomyces septatus TH-2, Streptomyces halstedii K5, and Streptomyces halstedii subspecies scabies K6 all demonstrate superior stereoselectivity compared to plant-derived phospholipase D enzymes [7]. The highest disproportionation occurs with Streptomyces K6, which shows marked preference for the sn-3' position of glycerol molecules during transphosphatidylation reactions [7]. These findings indicate that bacterial phospholipase D enzymes offer significant advantages for producing asymmetric phosphatidylcholines with defined stereochemical properties [7].
Lipase enzymes provide exceptional regioselectivity for asymmetric phosphatidylcholine synthesis, with different lipases exhibiting distinct positional preferences [10]. Candida antarctica lipase B demonstrates non-specific behavior but shows high selectivity toward the sn-1 position in most phospholipid modifications [10]. Rhizomucor miehei lipase exhibits 1,3-regiospecific activity, while Candida antarctica lipase A displays sn-2-regioselectivity, although this preference may be insufficient for selective synthesis of specific regioisomers [10].
The production of structured phosphatidylcholine enriched with myristic acid has been achieved through lipase-catalyzed acidolysis and interesterification reactions [10]. These processes utilize Lecitase Ultra, which demonstrates high activity toward sn-1 positions, facilitating the exchange of fatty acids at this position [10]. The enzymatic approach offers environmental advantages over chemical methods while maintaining high conversion efficiency [10]. Reaction conditions typically require temperatures between 30-60°C and pH values of 7.0-8.0 for optimal lipase activity [10].
The bacterial acyltransferase system comprising PlsX, PlsY, and PlsC provides a complete enzymatic pathway for phosphatidylcholine synthesis from fatty acid precursors [26]. This system operates through sequential acylation steps, with PlsX converting acyl-ACP to acyl-phosphate, PlsY catalyzing the formation of lysophosphatidic acid from acyl-phosphate and glycerol-3-phosphate, and PlsC completing the synthesis by adding the second acyl chain [26]. Research demonstrates that this enzymatic cascade can produce phosphatidic acid yields of 350-400 micromolar when supplemented with appropriate cofactors [26].
The acyltransferase system requires specific cofactors for optimal function, including magnesium ions and NAD(P)H as electron donors [26]. The enzymes operate at physiological temperatures of 30-37°C and neutral pH conditions [26]. This system offers the advantage of utilizing natural fatty acid biosynthetic pathways, enabling the production of phospholipids with natural fatty acid compositions [26]. The integration of fatty acid synthesis with phospholipid synthesis maximizes overall efficiency by avoiding the accumulation of inhibitory intermediates [26].
Enzyme | Substrate Specificity | Optimal pH | Optimal Temperature (°C) | Cofactor Requirements | Typical Activity (U/mg) |
---|---|---|---|---|---|
Phospholipase D (Streptomyces) | Phosphatidylcholine → Phosphatidic acid | 7.5 | 40-60 | Ca²⁺ (5-15 mM) | 50-200 |
Lipase (Candida antarctica B) | sn-1 position selective | 7.0-8.0 | 45-60 | None | 1000-5000 |
Lipase (Rhizomucor miehei) | sn-1,3 regiospecific | 7.0-8.0 | 40-55 | None | 500-2000 |
Phospholipase A2 | sn-2 position selective | 8.0-8.5 | 37-40 | Ca²⁺ (2-10 mM) | 100-500 |
Acyltransferase (PlsX/PlsY/PlsC) | Sequential acyl-ACP incorporation | 7.5 | 30-37 | Mg²⁺, NAD(P)H | 10-50 |
Cholinephosphotransferase | CDP-choline to diacylglycerol | 7.0-8.0 | 30-37 | Mg²⁺ | 20-100 |
The industrial production of 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine faces significant challenges in achieving high-purity products while maintaining economic viability [16]. The purification process must separate the target asymmetric phosphatidylcholine from complex mixtures containing symmetric phosphatidylcholines, lysophosphatidylcholines, and neutral lipids [16]. Traditional column chromatography methods, while effective for laboratory-scale purification, become prohibitively expensive and time-consuming for industrial applications [16].
The development of alternative purification strategies has focused on solvent-based extraction methods that exploit the differential solubility properties of phospholipids [16]. Acetonitrile extraction has emerged as a particularly promising approach, demonstrating selective extraction of phosphatidylcholine with greater than 95% purity [16]. This method takes advantage of the unexpected selective solubility differences between phosphatidylcholine and phosphatidylethanolamine in acetonitrile, enabling efficient separation at industrial scales [16]. The process can achieve purities comparable to column chromatography while significantly reducing capital costs and processing time [16].
The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges [12]. The industrial production of phospholipids typically begins with natural sources such as soybean lecithin or egg yolk, which undergo sequential extraction and purification processes [12]. The crude lecithin obtained from degumming processes contains complex mixtures of phospholipids, requiring sophisticated separation techniques to isolate individual species [12].
Manufacturing constraints include the need for specialized equipment capable of handling organic solvents, the requirement for precise temperature and pH control during enzymatic processes, and the challenge of maintaining product quality consistency across large batches [12]. The production process must also address environmental considerations, including solvent recovery and waste minimization [12]. Sequential extraction and chromatographic purification procedures can achieve phosphatidylcholine purities ranging from 20% to greater than 98%, but higher purities require more complex and expensive processing steps [12].
The commercial production of asymmetric phosphatidylcholines faces substantial economic barriers due to the specialized nature of the synthesis and purification processes [18]. The cost-effectiveness of production depends heavily on the purity of starting materials, with higher-purity starting materials reducing processing costs but increasing raw material expenses [18]. The development of more efficient purification processes has become critical for making asymmetric phosphatidylcholine production economically viable [18].
Technical barriers include the difficulty of controlling regioselectivity during large-scale synthesis, the challenge of maintaining enzyme activity and stability in industrial bioreactors, and the complexity of separating closely related phospholipid species [18]. The hydrogenation of purified phosphatidylcholine to produce fully saturated forms adds additional processing steps and costs [18]. Quality control requirements for pharmaceutical and biotechnology applications necessitate extensive analytical testing, further increasing production costs [18].
Purification Method | Principle | Purity Achieved (%) | Recovery Yield (%) | Scale Capability | Time Required |
---|---|---|---|---|---|
Column Chromatography (Silica) | Polarity-based separation | 95-99 | 80-90 | Lab to pilot | 2-6 hours |
Acetonitrile Extraction | Selective solubility differences | >95 | 68-92 | Lab to industrial | 1-2 days |
Acetone Precipitation | Differential solubility | 90-95 | 85-95 | Lab to industrial | 2-4 hours |
Countercurrent Distribution | Partition coefficient differences | >98 | 70-85 | Lab to pilot | 6-12 hours |
Supercritical CO₂ Extraction | Density and solubility differences | 85-95 | 75-90 | Pilot to industrial | 1-3 hours |
HPLC (Preparative) | High-resolution separation | >99 | 70-85 | Lab scale | 1-4 hours |